molecular formula C12H21NO4S B562840 N-(3-Acetylthio-2-methylpropanoyl)glycine tert-Butyl Ester-d5 CAS No. 1190018-72-4

N-(3-Acetylthio-2-methylpropanoyl)glycine tert-Butyl Ester-d5

Cat. No.: B562840
CAS No.: 1190018-72-4
M. Wt: 280.394
InChI Key: OYYYGUPYKZEDQD-WRMAMSRYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Acetylthio-2-methylpropanoyl)glycine tert-Butyl Ester-d5 is a deuterated compound used primarily in proteomics research. It has a molecular formula of C12H16D5NO4S and a molecular weight of 280.40 . This compound is notable for its use in various scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Acetylthio-2-methylpropanoyl)glycine tert-Butyl Ester-d5 typically involves the deuteration of N-(3-Acetylthio-2-methylpropanoyl)glycine tert-Butyl Ester.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully controlled to maintain the integrity of the deuterated compound, which is essential for its use in research applications .

Chemical Reactions Analysis

Types of Reactions

N-(3-Acetylthio-2-methylpropanoyl)glycine tert-Butyl Ester-d5 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may produce sulfoxides or sulfones, while reduction may yield thiols or sulfides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Acetylthio-2-methylpropanoyl)glycine tert-Butyl Ester-d5 is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. Deuterium’s heavier isotope leads to different physical and chemical properties, making the compound particularly useful in studies involving isotopic labeling and tracing .

Properties

IUPAC Name

tert-butyl 2-[[2-[acetylsulfanyl(dideuterio)methyl]-3,3,3-trideuteriopropanoyl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4S/c1-8(7-18-9(2)14)11(16)13-6-10(15)17-12(3,4)5/h8H,6-7H2,1-5H3,(H,13,16)/i1D3,7D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYYYGUPYKZEDQD-WRMAMSRYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CSC(=O)C)C(=O)NCC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C(=O)NCC(=O)OC(C)(C)C)C([2H])([2H])SC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.